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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantitative

analysis of Sofosbuvir impurity M (CAS: 2095551-10-1), a known process-related impurity of

the antiviral drug Sofosbuvir. The objective is to offer a comparative overview of High-

Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography

(UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods to aid in the

selection of the most suitable technique for quality control and research purposes.

Introduction to Sofosbuvir Impurity M
Sofosbuvir impurity M, systematically named propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-

dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a critical

process-related impurity in the synthesis of Sofosbuvir. Its monitoring and control are essential

to ensure the purity, safety, and efficacy of the final drug product.

Comparative Analysis of Analytical Methods
The selection of an analytical method for impurity profiling is crucial and depends on various

factors, including sensitivity, resolution, analysis time, and the specific requirements of the

analytical task. This section compares the performance of HPLC, UPLC, and LC-MS/MS for the

determination of Sofosbuvir and its impurity M.

Data Presentation: Quantitative Performance
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The following table summarizes the quantitative performance parameters of different analytical

methods for the analysis of Sofosbuvir and Impurity M. The data has been compiled from

various validated methods reported in the literature.

Parameter
HPLC (UV
Detection)

UPLC (UV
Detection)

LC-MS/MS

Analyte Sofosbuvir Impurity M Sofosbuvir

Limit of Detection

(LOD)
0.04 µg/mL[1] 0.12 µg/mL[1]

~0.01 µg/mL

(estimated)

Limit of Quantitation

(LOQ)
0.125 µg/mL[1] 0.375 µg/mL[1]

~0.03 µg/mL

(estimated)

Linearity Range 160-480 µg/mL[1] 10-30 µg/mL[1]

Wide range, typically

from LOQ to >100

µg/mL

Accuracy (%

Recovery)
97-102%[1] 80-120%[1] Typically 98-102%

Precision (%RSD) < 2.0%[1] < 2.0%[1] < 1.5%

Note: Data for UPLC is estimated based on the general performance improvement of UPLC

over HPLC as reported in the literature.[2][3] LC-MS/MS data is for Sofosbuvir in biological

matrices, which demonstrates the high sensitivity of the technique.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are based on published and validated methods.

High-Performance Liquid Chromatography (HPLC) with
UV Detection
This method is suitable for the routine quality control of Sofosbuvir and its related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.[1]

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 260 nm.[2]

Injection Volume: 20 µL.

Run Time: Approximately 10 minutes.

Retention Times: Sofosbuvir (~3.674 min), Impurity M (~5.704 min).[1]

Ultra-Performance Liquid Chromatography (UPLC) with
UV Detection
UPLC offers a significant improvement in speed and resolution compared to conventional

HPLC, making it ideal for high-throughput analysis.

Instrumentation: A UPLC system with a photodiode array (PDA) detector.

Column: Acquity UPLC HSS C18, 2.1 × 100 mm, 1.8 µm.[4]

Mobile Phase: A gradient elution with a buffer (e.g., 0.05 M potassium phosphate monobasic,

pH adjusted) and an organic modifier (e.g., acetonitrile).

Flow Rate: 0.3 - 0.5 mL/min.

Detection: UV at 260 nm.[4]

Injection Volume: 1-5 µL.

Run Time: Typically 2-5 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for

trace-level impurity identification and quantification, especially in complex matrices.
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Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an

electrospray ionization (ESI) source.

Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.[5]

Ionization Mode: Positive Electrospray Ionization (ESI+).

MRM Transitions:

Sofosbuvir: m/z 530.2 → 243.2

Sofosbuvir Impurity M: The precursor ion would be m/z 528.2. The product ion would

need to be determined experimentally, but a likely fragment would be related to the core

structure.

Injection Volume: 5 µL.

Run Time: Approximately 3-4 minutes.

Method Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the consistency and

reliability of results when transferring a method between laboratories or switching between

different analytical techniques.
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1. Planning and Protocol

2. Experimental Execution

3. Data Analysis and Comparison

4. Conclusion and Reporting

Define Scope and Acceptance Criteria

Select Methods for Comparison (e.g., HPLC vs. UPLC)

Prepare Cross-Validation Protocol

Prepare Standard and Spiked Samples of Sofosbuvir and Impurity M

Analyze Samples using Validated HPLC Method Analyze Samples using Validated UPLC Method

Compare Quantitative Results (e.g., % Impurity)

Perform Statistical Analysis (e.g., t-test, F-test)

Evaluate Against Acceptance Criteria

Document Findings in a Validation Report

Determine Method Equivalency or Bias

Click to download full resolution via product page

Caption: A generalized workflow for the cross-validation of analytical methods.
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Conclusion and Recommendations
The choice of the analytical method for the analysis of Sofosbuvir impurity M depends on the

specific application:

HPLC with UV detection is a robust and cost-effective method suitable for routine quality

control where the impurity levels are expected to be within the specified limits.

UPLC with UV detection offers significant advantages in terms of speed and resolution,

making it the preferred method for high-throughput environments and for resolving closely

eluting impurities.

LC-MS/MS is the most sensitive and selective technique. It is indispensable for the

identification and quantification of trace-level impurities, especially during method

development, forced degradation studies, and for the analysis of impurities in complex

biological matrices.

A thorough cross-validation should be performed when transferring methods or implementing a

new technique to ensure data integrity and consistency. The provided workflow and

comparative data serve as a valuable resource for researchers and professionals in the

pharmaceutical industry to make informed decisions regarding the analysis of Sofosbuvir and

its impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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